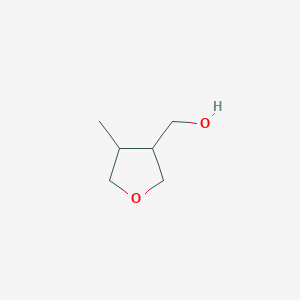

3-Hydroxymethyl-4-methyl-tetrahydrofuran

Description

Properties

IUPAC Name |

(4-methyloxolan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-3-8-4-6(5)2-7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPINGVLALQINHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sourcing and Synthetic Integration of 3-Hydroxymethyl-4-methyl-tetrahydrofuran: A Technical Guide for Drug Development

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, oxygen-rich aliphatic heterocycles is a proven tactic to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. 3-Hydroxymethyl-4-methyl-tetrahydrofuran —also known by its IUPAC designation (4-methyltetrahydrofuran-3-yl)methanol—has emerged as a highly versatile chemical building block[1].

Characterized by the SMILES string OCC1C(C)COC1, this scaffold is particularly critical in the development of novel nucleoside analogs and targeted kinase inhibitors[1][2]. Because the tetrahydrofuran (THF) ring possesses two adjacent stereocenters at the C3 and C4 positions, sourcing this building block requires rigorous supplier evaluation to ensure stereochemical purity and synthetic viability. This whitepaper provides an in-depth analysis of the molecule's chemical profile, supplier vetting strategies, and field-proven protocols for its integration into complex active pharmaceutical ingredients (APIs).

Chemical and Stereochemical Profiling

The utility of this compound lies in its structural mimicry of the ribose/deoxyribose sugar ring found in natural nucleosides, combined with the steric bulk of the C4-methyl group. This substitution pattern restricts the conformational "pucker" of the ring, which is a critical determinant of binding affinity in viral RNA-dependent RNA polymerases (RdRp)[2].

Stereochemical Complexity

The molecule contains two chiral centers, yielding four distinct stereoisomers:

-

** cis-isomers:** (3R, 4S) and (3S, 4R)

-

** trans-isomers:** (3R, 4R) and (3S, 4S)

In drug discovery, the spatial orientation of the hydroxymethyl group (which often mimics the 5'-OH of a nucleoside) relative to the methyl group dictates the success of downstream biological activity[3]. Therefore, when sourcing this building block, racemic mixtures are generally only acceptable for early-stage hit-to-lead screening. For lead optimization and scale-up, enantiopure sourcing is mandatory.

Physicochemical Data Summary

| Property | Specification / Value |

| IUPAC Name | (4-methyltetrahydrofuran-3-yl)methanol |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol [1] |

| MDL Number | MFCD17926174[1] |

| SMILES | OCC1C(C)COC1[1] |

| Storage Conditions | 2-8°C, sealed in dry environment[1] |

| Primary Reactive Site | C3-Hydroxymethyl group (Primary Alcohol) |

Supplier Evaluation & Sourcing Strategies

The commercial landscape for advanced heterocyclic building blocks is fragmented. Major catalog suppliers such as BLD Pharm[1] and Accela ChemBio[4] frequently list this compound, but the transition from milligram-scale catalog purchasing to kilogram-scale process sourcing requires a robust Quality Control (QC) framework.

Key Metrics for Supplier Vetting

When auditing a supplier for this compound, scientists must demand the following analytical validations:

-

Enantiomeric Excess (ee): Must be >99% for late-stage development. Suppliers must provide chiral HPLC traces, not just standard reverse-phase LC-MS data.

-

Regio-purity: Verified via 1H and 13C NMR to ensure the methyl group is strictly at the C4 position, ruling out C2 or C5 rearrangement byproducts.

-

Moisture Content: As a polar, oxygen-rich molecule, it is hygroscopic. Karl Fischer titration data is essential, as residual water will quench electrophilic activation reagents (e.g., TsCl, MsCl) in downstream steps.

Figure 1: Multimodal Quality Control (QC) workflow for validating chiral building block integrity.

Synthetic Integration Methodologies

The primary functional handle on this building block is the exocyclic primary alcohol. The most common synthetic trajectory involves activating this alcohol into a good leaving group (tosylate, mesylate, or halide) to facilitate a subsequent nucleophilic substitution (

Figure 2: Standard synthetic integration pathway for incorporating the tetrahydrofuran scaffold via SN2 displacement.

Step-by-Step Experimental Protocol: Activation via Tosylation

To ensure trustworthiness and reproducibility, the following protocol details the conversion of this compound to its corresponding tosylate. This is a self-validating system: the complete consumption of the polar alcohol and the appearance of a UV-active, less polar spot on TLC confirms both the reactivity of the supplier's batch and the success of the transformation.

Rationale for Reagents: Triethylamine (

Materials:

-

(4-methyltetrahydrofuran-3-yl)methanol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Triethylamine (

) (2.0 eq) -

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Procedure:

-

Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the (4-methyltetrahydrofuran-3-yl)methanol (1.0 eq) in anhydrous DCM to achieve a 0.1 M solution.

-

Cooling & Base Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add

(2.0 eq) dropwise via syringe, followed by the addition of DMAP (0.1 eq). Stir for 5 minutes to ensure homogeneity. -

Electrophile Addition: Add TsCl (1.2 eq) portion-wise over 10 minutes. Causality note: Gradual addition prevents exothermic spikes that could lead to localized heating and potential epimerization at the C3 position.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to ambient temperature. Monitor via TLC (typically 3:1 Hexanes:Ethyl Acetate; stain with KMnO4 as the starting material is not UV-active, whereas the product is UV-active due to the tosyl group).

-

Quench & Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction with saturated aqueous

. Extract the aqueous layer with DCM (3x). -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the tosylated building block, ready for downstream

Conclusion

The successful deployment of this compound in drug discovery hinges on a deep understanding of its stereochemical nuances and rigorous supplier validation. By enforcing strict QC metrics—specifically chiral HPLC and NMR validation—and utilizing optimized, mild synthetic protocols, researchers can effectively leverage this building block to access novel, conformationally restricted chemical space.

References

-

Products - AccelaChemBio. Accela ChemBio Catalog. Retrieved from:[Link]

-

Stereoselective Synthesis of PSI-352938: A β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl-3′,5′-cyclic Phosphate Nucleotide Prodrug for the Treatment of HCV. ResearchGate. Retrieved from:[Link]

-

Nucleotide Analogues Bearing a C2′ or C3′-Stereogenic All-Carbon Quaternary Center as SARS-CoV-2 RdRp Inhibitors. National Institutes of Health (PMC). Retrieved from:[Link]

Sources

- 1. (4-Methyltetrahydrofuran-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. Nucleotide Analogues Bearing a C2′ or C3′-Stereogenic All-Carbon Quaternary Center as SARS-CoV-2 RdRp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Comprehensive Technical Guide on (4-Methyltetrahydrofuran-3-yl)methanol: Nomenclature, Synthesis, and Applications

Executive Summary

(4-Methyltetrahydrofuran-3-yl)methanol is a specialized aliphatic alcohol and cyclic ether building block. Characterized by its stable tetrahydrofuran (THF) ring and a highly reactive primary hydroxyl group, this compound is widely utilized in complex organic synthesis and pharmaceutical drug development. This whitepaper provides an in-depth analysis of its chemical identity, physicochemical profiling, and a self-validating synthetic methodology.

Chemical Identity and Synonym Mapping

Because chemical databases, literature, and commercial vendors utilize varied nomenclature for [1], establishing a definitive synonym mapping is critical for accurate procurement, regulatory documentation, and literature searches.

-

IUPAC Name : (4-methyltetrahydrofuran-3-yl)methanol

-

Primary Commercial Synonyms :

-

Structural & Stereochemical Synonyms :

-

4-methyltetrahydrofuran-3-methanol[4]

-

rel-[(3S,4S)-4-methyltetrahydrofuran-3-yl]methanol (designating a specific relative stereoisomer)

-

4-methyltetrahydro-3-furanmethanol

-

Physicochemical Profiling

The following table summarizes the core quantitative data and identifiers for (4-methyltetrahydrofuran-3-yl)methanol to ensure accurate analytical comparison and inventory management.

| Property | Value |

| CAS Registry Number | 22600-87-9[5] |

| Molecular Formula | C6H12O2[5] |

| Molecular Weight | 116.16 g/mol [5] |

| MDL Number | MFCD17926174[5] |

| Compound Class | Aliphatic Alcohol / Cyclic Ether |

| Storage Conditions | Room Temperature, sealed in a dry environment[5] |

Synthetic Methodology & Experimental Protocol

Rationale and Causality

The most robust synthetic route to (4-methyltetrahydrofuran-3-yl)methanol involves the reduction of 4-methyltetrahydrofuran-3-carboxylic acid (or its ester derivatives). Lithium aluminum hydride (LiAlH₄) is the preferred reducing agent. Causality: LiAlH₄ provides strong, nucleophilic hydride delivery that efficiently reduces the carboxylate directly to a primary alcohol. Importantly, the reaction conditions do not cleave the robust tetrahydrofuran ring, ensuring the structural integrity of the cyclic ether scaffold. Anhydrous THF is selected as the solvent to prevent the violent decomposition of LiAlH₄ by moisture and to maximize substrate solubility.

Step-by-Step Protocol: LiAlH₄ Reduction

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.

-

System Preparation : Flame-dry a two-neck round-bottom flask under a continuous argon atmosphere. Add anhydrous THF (50 mL) and LiAlH₄ (1.5 equivalents).

-

Thermal Control : Cool the suspension to 0 °C using an ice-water bath. Causality: Hydride reductions are highly exothermic; initiating the reaction at 0 °C prevents thermal runaway and suppresses unwanted side reactions.

-

Substrate Addition : Dissolve 4-methyltetrahydrofuran-3-carboxylic acid (1.0 equivalent) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to maintain thermal equilibrium.

-

Reaction Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase. The reaction is complete when the starting material spot is entirely consumed.

-

-

Fieser Quenching Method : Recool the flask to 0 °C. Sequentially and cautiously add

mL of distilled water,-

Causality: Standard aqueous quenching often produces a thick, unfilterable aluminum hydroxide emulsion. The Fieser method specifically forces the precipitation of aluminum salts into a granular, easily filterable white solid, drastically improving recovery.

-

-

Isolation : Filter the quenched mixture through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate. Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude alcohol via silica gel flash chromatography or vacuum distillation to obtain pure (4-methyltetrahydrofuran-3-yl)methanol.

Mechanistic Workflow

Figure 1: Synthetic workflow and downstream functionalization of the target compound.

Analytical Characterization Protocol

To guarantee the trustworthiness of the synthesized batch, the following analytical validations must be performed:

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz) :

-

Confirm the presence of a doublet at ~1.0–1.1 ppm, corresponding to the methyl group at the C4 position.

-

Verify the multiplet signals between 1.5–4.0 ppm, representing the cyclic protons of the tetrahydrofuran ring.

-

Identify the distinct methylene protons of the newly formed primary alcohol at ~3.5–3.7 ppm.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Confirm the molecular ion peak at m/z 116 to validate the molecular weight of C₆H₁₂O₂.

-

References

-

PubChem, National Institutes of Health. "rel-[(3S,4S)-4-methyltetrahydrofuran-3-yl]methanol | CID 95165242". Available at:[Link]

Sources

Solubility of 3-Hydroxymethyl-4-methyl-tetrahydrofuran in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Hydroxymethyl-4-methyl-tetrahydrofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted tetrahydrofuran derivative of significant interest in medicinal chemistry and drug development. As a chiral building block, it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, offers predictions of its solubility in common organic solvents, and details a robust experimental protocol for its quantitative determination.

Theoretical Principles of Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible. For this compound, the key structural features influencing its solubility are the presence of a hydroxyl (-OH) group, an ether linkage (-O-), and a non-polar hydrocarbon backbone.

The hydroxyl group is capable of both donating and accepting a hydrogen bond, while the ether oxygen can only act as a hydrogen bond acceptor.[3][4] These functional groups impart a significant degree of polarity to the molecule. The methyl group and the tetrahydrofuran ring contribute to its non-polar character. Consequently, the solubility of this compound in a given solvent will be a balance of these competing factors.

In polar protic solvents, such as alcohols, the primary driving force for solubility will be the strong hydrogen bonding interactions between the solvent and the hydroxyl group of the solute. In polar aprotic solvents, like ketones and esters, dipole-dipole interactions and hydrogen bond acceptance by the solvent will be the dominant factors. In non-polar solvents, the solubility is expected to be limited due to the energetic cost of disrupting the strong solute-solute hydrogen bonds and the weak solute-solvent van der Waals forces.

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding between the solvent and the hydroxyl and ether groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. THF, being the parent ring structure, is expected to be a good solvent. |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Low | Weak van der Waals forces between the solute and solvent are insufficient to overcome the strong hydrogen bonding between solute molecules. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Moderate polarity and ability to participate in dipole-dipole interactions. |

Molecular Interactions Influencing Solubility

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

A reliable method for determining the solubility of a liquid solute in an organic solvent is the equilibrium saturation method, followed by quantitative analysis of the saturated solution.[5][6]

Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatted shaker or magnetic stirrer is recommended.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any suspended micro-droplets.

-

-

Quantitative Analysis:

-

Dilute the collected aliquot of the saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical technique such as:

-

Gas Chromatography (GC): Suitable for volatile solutes and solvents. A calibration curve should be prepared using standard solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly with a universal detector like a refractive index detector (RID) if the solute lacks a UV chromophore.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solute. This method is simpler but may be less accurate for volatile solutes.

-

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Conclusion

References

- Vertex AI Search. (n.d.). solubility experimental methods.pptx.

- YouTube. (2020, April 22). 9.4 Physical Properties of Alcohols, Ethers, and Epoxides.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry Stack Exchange. (2016, May 1). Why do alcohols and ethers have approximately the same solubility in water but different boiling points?.

- Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Chapter 4: Physical Properties and Intermolecular Forces.

- ResearchGate. (n.d.). The Experimental Determination of Solubilities.

- Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran.

- Chemistry. (2023, August 31). Solubility of Organic Compounds.

- Google Patents. (n.d.). CN102276559A - Method for synthesizing 3-hydroxymethyl tetrahydrofuran.

- Google Patents. (n.d.). US6355814B1 - Process for the preparation of 3-hydroxymethyl tetrahydrofuran.

- Journal of Materials Chemistry C (RSC Publishing). (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- Vertex AI Search. (n.d.). Solubility of C60 in a Variety of Solvents.

- ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

- 1. CN102276559A - Method for synthesizing 3-hydroxymethyl tetrahydrofuran - Google Patents [patents.google.com]

- 2. US6355814B1 - Process for the preparation of 3-hydroxymethyl tetrahydrofuran - Google Patents [patents.google.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

Chiral Tetrahydrofuran Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary

The chiral tetrahydrofuran (THF) ring is not merely a solvent or a passive linker; it is a "privileged scaffold" in modern medicinal chemistry. Its ability to project substituents in defined 3D vectors while serving as a potent hydrogen-bond acceptor makes it indispensable in the design of high-affinity ligands. This guide explores the structural utility, synthetic access, and therapeutic application of chiral THF derivatives, with a specific focus on HIV protease inhibitors and complex macrocyclic oncology drugs.

Part 1: The Medicinal Chemistry of the Chiral THF Core

The "Privileged" Pharmacophore

The THF ring offers a unique combination of physicochemical properties that distinguish it from acyclic ethers or other heterocycles:

-

Entropic Advantage: Pre-organization of oxygen lone pairs reduces the entropic penalty of binding compared to acyclic diol equivalents.

-

Dipole Alignment: The cyclic ether oxygen acts as a directional H-bond acceptor. In the case of Darunavir , the bis-THF moiety aligns to form a network of hydrogen bonds with the backbone amides of Asp29 and Asp30 in the HIV-1 protease S2 subsite.

-

Metabolic Stability: Unlike furan (aromatic, prone to oxidation) or acyclic ethers (prone to dealkylation), the substituted THF ring is generally robust against CYP450-mediated metabolism, provided the

-carbons are sterically protected.

Structural Classes in FDA-Approved Drugs[1][2]

| Drug Name | Indication | THF Architecture | Role of THF |

| Darunavir | HIV-1 Infection | bis-Tetrahydrofuran (fused) | High-affinity P2-ligand; backbone H-bonding.[1][2] |

| Amprenavir | HIV-1 Infection | Monocyclic THF carbamate | P2-ligand; precursor to bis-THF design.[1] |

| Eribulin | Metastatic Breast Cancer | Multiple chiral THF/THP rings | Mimics Halichondrin B; microtubule destabilization.[3] |

| Empagliflozin | Type 2 Diabetes | C-Glucoside (Tetrahydrofuranose) | SGLT2 inhibition (sugar mimicry). |

Part 2: Synthetic Architectures & Decision Logic

Accessing chiral THFs requires navigating complex stereochemical challenges. The choice of method depends heavily on the desired substitution pattern (e.g., cis-2,5 vs. trans-2,5).

Synthetic Decision Matrix (Graphviz)

Caption: Decision logic for selecting synthetic routes based on the stereochemical requirements of the target tetrahydrofuran scaffold.

Part 3: Detailed Experimental Protocol

Stereoselective Synthesis of the bis-Tetrahydrofuran Ligand

Context: This protocol describes the synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligand, the key pharmacophore in Darunavir. This method, pioneered by Arun K. Ghosh , utilizes a [2,3]-sigmatropic rearrangement to establish chirality.

Reagents & Equipment:

-

Starting Material: 2,3-O-Isopropylidene-D-glyceraldehyde.[1]

-

Reagents: Triethyl phosphonoacetate, DIBAL-H, N-iodosuccinimide (NIS), Ozone.

-

Solvents: THF (anhydrous), CH2Cl2.

-

Validation: 1H NMR (400 MHz), Optical Rotation.

Step-by-Step Methodology:

-

Wittig Olefination:

-

Charge a flame-dried flask with 2,3-O-isopropylidene-D-glyceraldehyde (1.0 eq) in anhydrous THF.

-

Add triethyl phosphonoacetate (1.2 eq) and LiCl (1.2 eq) followed by DBU (1.1 eq) at 0°C.

-

Stir for 4 hours. Quench with sat. NH4Cl. Extract with EtOAc.

- -unsaturated ester with E-selectivity.

-

-

Reduction & Allylic Ether Formation:

-

Treat the ester with DIBAL-H (2.2 eq) in CH2Cl2 at -78°C to yield the allylic alcohol.[1]

-

React the alcohol with 1-ethoxyethyl chloride (protected acetaldehyde equivalent) to form the mixed acetal.

-

-

Key Step: Photochemical/Acid-Catalyzed Cyclization (Ghosh Variation):

-

Note: While the original route used a sigmatropic rearrangement, the industrial preferred route often employs a benzyloxymethyl protection strategy followed by radical cyclization or iodine-mediated cyclization.

-

Protocol (Iodolactonization-like): Dissolve the homoallylic alcohol derivative in MeCN. Add NaHCO3 (3 eq) and cool to 0°C. Add Iodine (2 eq) portion-wise.

-

Stir for 12h. The iodine activates the alkene, triggering intramolecular nucleophilic attack by the pendant hydroxyl group (5-exo-trig).

-

-

Final Ring Closure:

-

Treat the iodinated intermediate with KOtBu in THF to effect the second ring closure via displacement of the iodide.

-

Purification: Flash chromatography (SiO2, Hexanes/EtOAc 7:3).

-

Yield Target: >95% ee, 60-70% overall yield.

-

Self-Validating Checkpoint:

-

1H NMR Diagnostic: Look for the anomeric proton of the bis-THF system (doublet at ~5.6 ppm). The coupling constant (

) confirms the cis-fused stereochemistry.[1]

Part 4: Structure-Activity Relationship (SAR) Data

The following table illustrates how subtle changes in the THF ring substitution affect antiviral potency (Ki) against wild-type HIV-1 Protease.

Table 1: SAR of THF-Ligands in Protease Inhibitors

| Compound ID | Ligand Structure | Ki (nM) | IC50 (nM) | Mechanistic Insight |

| Amprenavir | Monocyclic THF | 0.60 | 12 | Single H-bond to Asp29.[1] |

| Darunavir | bis-THF (3R,3aS,6aR) | < 0.01 | 3 | Dual H-bonds to Asp29/Asp30; Backbone binding. |

| Epi-Darunavir | bis-THF (3S,3aS,6aR) | 3.5 | 150 | Mismatched stereochemistry disrupts H-bond network. |

| C4-Amino-bis-THF | 4-NH2-substituted | 0.005 | 1.8 | Additional salt bridge with Asp30 side chain.[1] |

Data Source: Synthesized from Ghosh et al. (J. Med. Chem) and FDA Pharmacology Reviews.

Part 5: Biological Mechanism Visualization

The potency of chiral THFs lies in their ability to "freeze" the active site conformation. The diagram below illustrates the binding mode of Darunavir's bis-THF moiety.

Caption: Interaction map showing the critical hydrogen bonding network between the bis-THF oxygens and the HIV-1 Protease backbone.[1]

Part 6: Future Outlook

The field is moving beyond simple enzyme inhibitors.

-

Macrocyclization: Eribulin demonstrates that linking multiple THF rings can create large, rigid surface areas capable of disrupting protein-protein interactions (PPIs).

-

PROTAC Linkers: Chiral THF moieties are being explored as rigid linkers in Proteolysis Targeting Chimeras (PROTACs) to constrain the orientation of the E3 ligase relative to the target protein, potentially improving degradation efficiency.

References

-

Ghosh, A. K., et al. (2006).[7][8] Bis-Tetrahydrofuran: A Privileged Ligand for Darunavir and a New Generation of HIV Protease Inhibitors.[7][8] ChemMedChem. Link

-

Yu, M. J., et al. (2013). Discovery of Eribulin Mesylate (Halaven): A Potent Inhibitor of Microtubule Dynamics. Journal of the American Chemical Society. Link

-

Food and Drug Administration (FDA) . (2006). Darunavir (Prezista) Clinical Pharmacology Biopharmaceutics Review. Link

-

Appun, J., et al. (2017).[9] A Highly Stereoselective Synthesis of Tetrahydrofurans. Angewandte Chemie International Edition. Link

-

Niidu, A., et al. (2009).[10] Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Arkivoc. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017064627A2 - Process for preparation of eribulin and intermediates thereof - Google Patents [patents.google.com]

- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 5. Formal syntheses of eribulin and synthesis of pharmaceutically relevant compounds [summit.sfu.ca]

- 6. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of hiv protease inhibitors that combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. A Highly Stereoselective Synthesis of Tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Safety Data Sheet (SDS) for 3-Hydroxymethyl-4-methyl-tetrahydrofuran

An In-Depth Technical Guide to the Safety Profile and Handling of 3-Hydroxymethyl-4-methyl-tetrahydrofuran and Related Derivatives

A Note on This Guide: A specific, verified Safety Data Sheet (SDS) for the exact molecule this compound is not publicly available at the time of this writing. This is common for novel or specialized research chemicals. Therefore, this guide has been constructed by a Senior Application Scientist to provide researchers, scientists, and drug development professionals with a robust safety and handling framework. The insights and data herein are synthesized from authoritative SDSs and technical literature for structurally analogous compounds, primarily Tetrahydrofuran (THF) , Methyltetrahydrofuran (MeTHF) , and 3-Hydroxytetrahydrofuran . This document serves as an expert-level guide to anticipating the safety profile and establishing best practices for a novel tetrahydrofuran derivative.

Section 1: Synthesized Hazard Profile and Identification

Understanding the target molecule's structure is paramount to predicting its behavior. This compound combines three key functional motifs: a cyclic ether (the tetrahydrofuran ring), a primary alcohol (-CH₂OH), and an alkyl group (-CH₃). This combination dictates its hazard profile.

Based on the Globally Harmonized System (GHS) classifications for its structural parents, we can project the following hazard profile:

| Hazard Class | Anticipated Classification | Rationale and Commentary |

| Flammable Liquids | Category 2 or 3 | The parent THF is a highly flammable liquid (Category 2).[1][2][3] Alkyl and hydroxyl substitutions may slightly increase the flash point, potentially moving it into Category 3, similar to some related compounds.[4] Regardless, it must be treated as a significant fire risk. |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | THF is classified as harmful if swallowed.[1][3][5] The addition of a hydroxymethyl group is unlikely to decrease this toxicity. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Both 3-hydroxytetrahydrofuran and methyltetrahydrofuran are known skin irritants.[1][6][7] Prolonged or repeated contact should be avoided. |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Nearly all THF derivatives cause serious eye irritation.[4][5][7][8] Direct contact can lead to significant, though likely reversible, damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation; May cause drowsiness or dizziness) | This is a hallmark of many volatile organic solvents, including THF.[3][4][7][8] Inhalation of vapors can affect the central nervous and respiratory systems. |

| Carcinogenicity | Suspected of causing cancer (Category 2) | This is a significant long-term hazard associated with the parent compound, Tetrahydrofuran.[3][5][8] While the relevance of rodent tumors to humans is debated, it necessitates stringent exposure controls.[9] |

| Special Hazard | EUH019: May form explosive peroxides | This is a critical and non-negotiable safety consideration. Like almost all ethers, this compound can form shock-sensitive and explosive peroxide crystals upon exposure to air and light, especially once the stabilizing inhibitor is consumed.[5][8][10][11] |

Section 2: Physicochemical Properties and Reactivity Insights

The physical properties of a compound directly influence its handling, storage, and emergency response procedures. The data below is extrapolated from closely related molecules to provide a working estimate.

| Property | Estimated Value/Range | Source Compound(s) & Rationale |

| Appearance | Colorless Liquid | Consistent with THF and its simple derivatives.[6][12] |

| Boiling Point | ~180 - 190 °C | 3-Hydroxytetrahydrofuran boils at 181 °C.[6] The addition of a methyl group will likely increase the boiling point slightly. |

| Flash Point | ~80 - 90 °C | The flash point of 3-hydroxytetrahydrofuran is 81 °C.[6] This indicates it is a combustible liquid. |

| Water Solubility | Moderately Soluble to Miscible | THF itself is miscible with water. The hydroxyl group on the target molecule will enhance water solubility through hydrogen bonding, while the methyl group will slightly decrease it. Overall, significant solubility is expected. |

| Density | ~1.0 - 1.1 g/cm³ | The density of 3-hydroxytetrahydrofuran is approximately 1.090 g/cm³.[6] |

| Vapor Pressure | Lower than THF | The higher boiling point suggests a lower vapor pressure at room temperature compared to THF, but an inhalation hazard will still exist. |

Reactivity and Peroxide Formation: The Core Chemical Hazard

The most significant chemical hazard associated with this compound is its propensity to form explosive peroxides. This process is initiated by exposure to oxygen and accelerated by light and heat.

Causality: The ether linkage (C-O-C) can be attacked by atmospheric oxygen radicals, leading to the formation of hydroperoxides. Over time, these can polymerize into highly unstable and shock-sensitive crystalline peroxides. This is why opened containers of ethers have a limited shelf life and require careful management.[10]

Incompatible Materials:

-

Strong Oxidizing Agents: Reacts violently, significant fire and explosion hazard.[6][11]

-

Strong Acids, Acid Chlorides, Acid Anhydrides: Can cause vigorous reactions.[4][6]

Conditions to Avoid:

-

Ignition Sources: Keep away from heat, sparks, open flames, and static discharge.[1][8][13]

-

Exposure to Air and Light: Store under an inert atmosphere (e.g., nitrogen or argon) and in opaque or amber containers.[10][13]

-

Prolonged Storage: Containers should be dated upon receipt and upon opening.[10]

Section 3: Exposure Controls and Personal Protective Equipment (PPE) Protocol

Controlling exposure is a function of robust engineering controls and meticulously selected PPE. The goal is to create a self-validating system where the risk of exposure is minimized by default.

Engineering Controls

-

Primary Control: All handling of this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[14]

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors in the general workspace.

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[4]

Personal Protective Equipment (PPE) Protocol

Do not simply list PPE; understand its selection and use as a complete workflow.

Caption: PPE selection and use workflow.

-

Hand Protection: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[12] Standard nitrile gloves may offer insufficient protection for prolonged contact. Consult glove manufacturer charts for compatibility with ethers. Butyl rubber or neoprene gloves are often recommended.[2]

-

Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory.[12] When there is a significant risk of splashing (e.g., during transfers of larger volumes), a face shield should be worn in addition to goggles.[12]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[15] Ensure clothing fully covers the skin.

Section 4: Safe Handling, Storage, and Peroxide Management

Standard Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are active and all PPE is correctly donned. Clear the fume hood of any unnecessary items.

-

Inert Atmosphere: For transfers, especially of inhibitor-free solvent, use an inert atmosphere (e.g., via a cannula or in a glovebox).

-

Grounding: Use non-sparking tools and ensure containers are grounded during transfers to prevent static discharge, which can ignite flammable vapors.[3][10]

-

Avoidance: Avoid contact with skin, eyes, and clothing.[4] Avoid breathing vapors.[4]

-

Closure: After use, tightly close the container and store it properly. Containers that have been opened must be carefully resealed.[12][13]

Storage Protocol

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[13][14]

-

Keep away from heat, sparks, and direct sunlight.[8][13] The storage temperature should not exceed 37°C.[13]

-

Containers should be dated upon receipt and opening to track their age.[10]

-

Store in an area designated for flammable liquids.

Peroxide Management Workflow

This is a critical safety workflow for any laboratory using ethers.

Caption: Decision workflow for managing peroxide-forming ethers.

Section 5: Emergency and First-Aid Procedures

Rapid and correct response to an incident is crucial.

| Incident Type | Response Protocol |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[4][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or physician.[1][6][7] |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.[4][16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[1][6] |

| Small Spill (<1 L) | Evacuate the area and ensure adequate ventilation. Remove all ignition sources. Use appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[12][14] |

| Large Spill (>1 L) | Evacuate the laboratory immediately. Alert others and call emergency services and your institution's Environmental Health & Safety (EHS) office.[12] |

| Fire | Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3][4] Water spray can be used to cool containers but may be ineffective at extinguishing the fire.[6] Firefighters must wear self-contained breathing apparatus (SCBA).[6] |

Section 6: Toxicological Profile and Ecological Considerations

Human Health Toxicology

The toxicological profile is synthesized from data on analogous compounds. The primary risks are associated with irritation, systemic effects from absorption/inhalation, and potential long-term carcinogenicity.

| Endpoint | Finding | Source Compound & Commentary |

| Acute Oral Toxicity | LD50 (rat): 1,650 mg/kg | Based on THF.[5][12] This confirms its classification as "Harmful if swallowed." |

| Acute Dermal Toxicity | LD50 (rat): >2,000 mg/kg | Based on THF.[5][12] Dermal absorption is a less acute route of toxicity but still a concern. |

| Acute Inhalation Toxicity | LC50 (rat): 21,000 ppm (3h) | Based on THF.[12] Vapors may cause drowsiness, dizziness, and respiratory irritation.[12] |

| Skin Irritation | Mild to moderate skin irritation. | Observed in rabbit studies for 3-hydroxytetrahydrofuran and THF.[6][12] |

| Eye Irritation | Causes serious eye irritation. | Observed in rabbit studies for 3-hydroxytetrahydrofuran and THF.[6][7][12] |

| Germ Cell Mutagenicity | Not expected to be mutagenic. | Studies on THF have shown it is not mutagenic.[17] |

| Reproductive Toxicity | No specific effects reported. | Developmental toxicity was only observed at levels that were also toxic to the mother animal in studies with THF.[17] |

Ecological Considerations

-

Biodegradability: Tetrahydrofuran is inherently biodegradable and is not expected to be environmentally persistent.[17]

-

Bioaccumulation: With a log Pow (octanol-water partition coefficient) of less than 3, THF has a low potential for bioaccumulation.[6][17]

-

Ecotoxicity: The compound is not expected to present a significant ecotoxicity hazard to fish or other aquatic life.[17] However, large spills should be prevented from entering drains and waterways.[14]

References

-

University of California, Merced. Standard Operating Procedure: Tetrahydrofuran. Retrieved from [Link]

-

Junyuan Petroleum Group. (2024, February 28). Main uses and storage methods of THF. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]

-

Wikipedia. 3-Hydroxytetrahydrofuran. Retrieved from [Link]

-

Chemius. Tetrahydrofuran (THF) - Safety Data Sheet. Retrieved from [Link]

-

Cheméo. Chemical Properties of Furan, tetrahydro-3-methyl- (CAS 13423-15-9). Retrieved from [Link]

-

P.G.N. Karmiris, et al. (2025, August 02). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Retrieved from [Link]

-

Australian Government Department of Health. (2016, July 01). Furan, tetrahydro-: Human health tier III assessment. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Mobile [my.chemius.net]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. 3-Hydroxytetrahydrofuran - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. METHYLTETRAHYDROFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 13. Main uses and storage methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 14. chemicalbull.com [chemicalbull.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Asymmetric Hydrogenation to Yield Chiral THF Derivatives

Executive Summary & Strategic Importance

Chiral tetrahydrofuran (THF) motifs are ubiquitous pharmacophores, serving as the structural core for diverse bioactive classes including polyether antibiotics, lignans, and nucleoside analogues (e.g., antiretrovirals, SGLT2 inhibitors). While chiral pool synthesis (from carbohydrates) is traditional, it is often length-limited by fixed stereochemistry.

Asymmetric Hydrogenation (AH) offers a modular, atom-economic alternative.[1] This guide details two distinct protocols:

-

Protocol A (Direct): The Iridium-catalyzed AH of aromatic furans.[2] This is a "high-barrier" transformation due to aromatic stabilization energy but offers the most direct access from simple precursors.

-

Protocol B (Stepwise): The Rhodium-catalyzed AH of 2,5-dihydrofurans. This is a robust, lower-pressure alternative often used when the furan reduction proves too sluggish.

Mechanistic Insight: The Iridium-N,P System

The reduction of unfunctionalized or alkyl-substituted furans requires overcoming significant aromatic resonance energy. Standard Rh(I)-diphosphine catalysts (efficient for enamides) often fail here. The breakthrough, pioneered by the Pfaltz group, utilizes Iridium(I) complexes with N,P-ligands (specifically Pyridine-Phosphinites or PHOX derivatives) and non-coordinating anions (BArF).

Mechanism of Action

Unlike Rhodium systems that often follow a "dihydride" or "unsaturated" route depending on substrate coordination, the Iridium system typically involves an Ir(III) dihydride species that coordinates the olefin after oxidative addition of H2, or via an Ir(I)/Ir(III) cycle where the N,P ligand induces trans-influence asymmetry.

Key Driver: The N,P ligand creates a distinct "chiral pocket." The hard Nitrogen donor and soft Phosphorus donor create electronic asymmetry, while the bulky substituents on the P-ring control steric approach.

Figure 1: Simplified catalytic cycle for Ir-N,P mediated hydrogenation. The counterion (BArF) is critical for maintaining cationic electrophilicity.

Critical Parameters & Decision Matrix

Success depends on three variables: Ligand Class, Pressure, and Substrate Substitution Pattern.

Table 1: Optimization Parameters for Furan/Dihydrofuran Reduction

| Parameter | Protocol A (Furans) | Protocol B (Dihydrofurans) | Causality/Notes |

| Catalyst Metal | Iridium (Ir) | Rhodium (Rh) | Ir is required to break aromaticity; Rh suffices for activated alkenes. |

| Ligand Class | N,P-Ligands (ThrePHOX, Ubaphox, Pyridine-Phosphinites) | Bisphosphines (DuPhos, TangPhos, BINAP) | N,P ligands prevent catalyst deactivation by the furan oxygen. |

| H2 Pressure | High (50–100 bar) | Low to Medium (1–20 bar) | High pressure shifts equilibrium toward saturation of the aromatic ring. |

| Solvent | DCM (Dichloromethane) | MeOH or DCM | Non-coordinating solvents (DCM) are crucial for Ir-BArF systems to prevent competitive binding. |

| Counterion | BArF (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) | BF4, OTf, or PF6 | BArF is large and non-coordinating, stabilizing the cationic Ir center. |

Experimental Protocols

Protocol A: Direct Asymmetric Hydrogenation of Furans (Ir-Catalyzed)

Target: 2-alkyl or 3-alkyl substituted furans.[2][3] Reference Standard: Pfaltz et al., Chem. Eur. J.[4] 2015.

Materials:

-

Substrate: 2-methylfuran or 3-phenylfuran (0.5 mmol).

-

Pre-catalyst: [Ir(COD)(L)]BArF (1–2 mol%). Note: Prepare via anion exchange from [Ir(COD)Cl]2 if not commercially available.

-

Solvent: Anhydrous DCM (degassed).

Step-by-Step:

-

Glovebox Operation: In an N2-filled glovebox, weigh the Iridium pre-catalyst (e.g., 2 mol%) into a glass vial equipped with a magnetic stir bar.

-

Solution Prep: Dissolve the furan substrate (0.5 mmol) in 2.0 mL of anhydrous DCM. Add this solution to the catalyst vial.

-

Autoclave Loading: Place the vial (with a pierced septum cap) inside a high-pressure steel autoclave.

-

Purge: Seal the autoclave. Purge with H2 (pressurize to 10 bar, vent) three times to remove N2/O2.

-

Reaction: Pressurize to 50–100 bar H2 . Stir at room temperature (25°C) for 24 hours. Note: 3-substituted furans may require heating to 40–60°C.

-

Workup: Carefully vent the hydrogen (fume hood!). Concentrate the solvent under reduced pressure.

-

Purification: Pass the crude residue through a short plug of silica gel (eluent: pentane/ether) to remove metal residues.

Self-Validation (QC):

-

Check 1 (Conversion): Run 1H NMR. Look for the disappearance of furan protons (δ 6.0–7.5 ppm) and appearance of THF multiplets (δ 1.5–4.0 ppm).

-

Check 2 (Enantioselectivity): Analyze via Chiral GC (e.g., Cyclodex-B column) or Chiral HPLC. Compare against a racemic standard prepared using Pd/C hydrogenation.

Protocol B: Asymmetric Hydrogenation of 2,5-Dihydrofurans (Rh-Catalyzed)

Target: Precursors derived from Ring-Closing Metathesis (RCM). Reference Standard: Zhang et al., J. Am. Chem. Soc.

Materials:

-

Substrate: 2-substituted-2,5-dihydrofuran.

-

Catalyst: [Rh(COD)(TangPhos)]BF4 (1 mol%).

-

Solvent: Degassed Methanol.

Step-by-Step:

-

Glovebox: Mix [Rh(COD)2]BF4 and the chiral bisphosphine ligand (1.1 equiv relative to Rh) in MeOH. Stir for 15 min to generate the active catalyst (color change usually observed).

-

Addition: Add the substrate solution (in MeOH).

-

Hydrogenation: Transfer to autoclave. Pressurize to 10–20 bar H2 .

-

Reaction: Stir at Room Temperature for 12–24 hours.

-

Workup: Vent, concentrate, and filter through silica.

Workflow & Troubleshooting Guide

The following diagram illustrates the decision process for optimizing the synthesis of a chiral THF core.

Figure 2: Operational workflow for selecting the hydrogenation route and troubleshooting low conversion.

Troubleshooting "Low Conversion" in Protocol A:

-

Catalyst Deactivation: Furans are weak donors but can compete with H2. Ensure the BArF counterion is used; PF6 or BF4 often lead to inactive ion pairs in DCM.

-

Sterics: 2,5-disubstituted furans are extremely difficult to hydrogenate with Ir-N,P systems due to steric clash with the ligand quadrant. Consider converting to the dihydrofuran (Protocol B) first.

-

Purity: Trace amines or thiols will poison the Ir catalyst immediately. Ensure substrates are distilled or passed through acidic alumina.

References

-

Pfaltz, A. et al. (2015).[2][4] "Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts." Chemistry – A European Journal, 21(4), 1482–1487. [Link][2]

-

Kaiser, S., Smidt, S. P., & Pfaltz, A. (2006). "Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins."[5][6] Angewandte Chemie International Edition, 45(31), 5194–5197. [Link]

-

Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029–3070. [Link]

-

Glorius, F. et al. (2011). "Asymmetric Hydrogenation of Heterocycles." Accounts of Chemical Research, 44(10), 1005–1015. [Link]

-

Etayo, P., & Vidal-Ferran, A. (2013). "Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs."[7][8] Chemical Society Reviews, 42, 728-754. [Link]

Sources

- 1. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]

- 2. Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. chemie.unibas.ch [chemie.unibas.ch]

- 5. ethz.ch [ethz.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

Application Notes and Protocols for the Mesylation of 3-Hydroxymethyl-4-methyl-tetrahydrofuran

Abstract

This document provides a comprehensive guide for the mesylation of 3-Hydroxymethyl-4-methyl-tetrahydrofuran, a critical transformation in the synthesis of various pharmaceutical intermediates. The protocol details the reaction of the primary alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base to yield the corresponding mesylate. This conversion of a hydroxyl group, which is a poor leaving group, into a mesylate, an excellent leaving group, is a fundamental step in many nucleophilic substitution and elimination reactions.[1][2] This guide offers a detailed experimental procedure, mechanistic insights, safety protocols, and data interpretation to ensure a successful and reproducible synthesis.

Introduction: The Significance of Mesylation

In the landscape of modern organic synthesis, particularly within drug development, the ability to selectively and efficiently modify functional groups is paramount. The hydroxyl group of an alcohol is a notoriously poor leaving group, hindering its direct participation in many essential carbon-carbon and carbon-heteroatom bond-forming reactions.[2] The conversion of this alcohol to a methanesulfonate, or "mesylate," ester dramatically alters its reactivity profile. The resulting mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions.[3] This reactivity makes mesylates invaluable intermediates in the synthesis of complex molecules.

The mesylation reaction itself is typically conducted under mild conditions, often at low temperatures (0 °C to room temperature), which ensures compatibility with a broad spectrum of other functional groups that might be present in the molecule.[1]

Reaction Mechanism and Rationale

The mesylation of an alcohol proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is facilitated by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction.[4]

There are two generally accepted mechanisms for this transformation, the choice of which can be influenced by the base employed.[5][6]

-

Direct Nucleophilic Attack (SN2-type): In the presence of a moderately weak base like pyridine, the alcohol can directly attack the sulfonyl chloride. The base then deprotonates the resulting oxonium ion to yield the final mesylate.

-

Sulfene Intermediate Formation (E1cb-type): With a stronger base such as triethylamine, it is proposed that the base first deprotonates the α-carbon of the methanesulfonyl chloride, leading to the formation of a highly reactive "sulfene" intermediate via an E1cb elimination mechanism.[2][5][6] The alcohol then rapidly adds to this electrophilic sulfene to form the mesylate.

Regardless of the precise mechanism, the stereochemical integrity of the carbon atom bearing the hydroxyl group is retained because the C-O bond is not broken during the reaction.[7]

Detailed Experimental Protocol

This protocol outlines a general and widely applicable method for the mesylation of primary alcohols like this compound.[1]

Materials and Reagents

| Reagent | Molecular Formula | MW ( g/mol ) | Molarity (M) | Density (g/mL) | Amount (mmol) | Equivalents |

| This compound | C₆H₁₂O₂ | 116.16 | - | ~1.0 | 10.0 | 1.0 |

| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | - | 1.48 | 12.0 | 1.2 |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | - | 0.726 | 15.0 | 1.5 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 1.33 | - | - |

| Deionized Water | H₂O | 18.02 | - | 1.00 | - | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 | ~1.0 | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | sat. | ~1.0 | - | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | sat. | ~1.2 | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

-

Base Addition: To the stirred solution, add triethylamine (1.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature remains at or below 5 °C.[4]

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C for 4 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. If the reaction has not reached completion, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[4]

-

Work-up:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude mesylate.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the mesylation of this compound.

Results and Discussion

Expected Outcome: The mesylation of this compound is expected to proceed in good to excellent yield. The resulting mesylate is typically an oil or a low-melting solid.[1] Mesylates are generally less polar than their corresponding alcohols and should exhibit a higher Rf value on TLC.[8]

Troubleshooting:

-

Incomplete Reaction: If the reaction does not proceed to completion, ensure that all reagents are of high purity and that the solvent is anhydrous. Methanesulfonyl chloride can degrade upon storage and should be handled with care.[1]

-

Formation of Alkyl Chloride By-product: A common side reaction is the formation of the corresponding alkyl chloride.[9] This can be minimized by maintaining a low reaction temperature and avoiding an excess of base.[1] The use of methanesulfonic anhydride instead of the chloride can circumvent this issue.[9]

Safety Precautions

Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance.[1][10] It reacts exothermically with water and other nucleophiles.[1][11] Therefore, it is imperative to handle this reagent with extreme caution in a well-ventilated fume hood.[10][12]

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene)[12]

-

Safety goggles or a face shield[12]

-

A chemical-resistant lab coat or apron[12]

Handling and Storage:

-

Store methanesulfonyl chloride in airtight, corrosion-resistant containers in a cool, dry place, away from moisture.[11][12]

-

Ensure that emergency showers and eyewash stations are readily accessible.[12][13]

Spill and Emergency Response:

-

In case of a small spill, absorb the material with an inert substance like vermiculite and dispose of it as hazardous waste.[11][12]

-

For larger spills, evacuate the area and follow established hazardous chemical cleanup procedures.[12]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek immediate medical attention.[10]

Chemical Reaction and Mechanism Diagram

Caption: Overall reaction and proposed mechanism for the mesylation of an alcohol.

References

-

HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

-

Manabe, Y., et al. (2008). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 10(11), 1198-1201. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

-

Manabe, Y., et al. (2008). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. Retrieved from [Link]

-

Teasdale, A. (2017, June 29). Separation and purification applications for mutagenic impurities. New Food Magazine. Retrieved from [Link]

-

Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... Retrieved from [Link]

-

Keglevich, G., et al. (2024, July 2). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

Slattery, C. N., et al. (2013, May 30). A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. CORA. Retrieved from [Link]

-

Reddit. (2025, November 28). Formation of Mesylate Salts and avoiding Alkylmesylates. r/Chempros. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 13. kishida.co.jp [kishida.co.jp]

Application Notes and Protocols for the Scalable Synthesis of 3-Hydroxymethyl-4-methyl-tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides detailed, scalable, and efficient synthetic routes for the preparation of 3-Hydroxymethyl-4-methyl-tetrahydrofuran, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the absence of a well-established, scalable protocol in the public domain, this document outlines two distinct, plausible synthetic strategies, designed with industrial applicability and stereochemical control in mind. The protocols are grounded in established chemical principles and supported by authoritative literature on the synthesis of substituted tetrahydrofurans. This guide offers a comprehensive resource for researchers and process chemists, enabling the reliable production of this important synthetic intermediate.

Introduction

Substituted tetrahydrofurans are privileged structural motifs found in a wide array of natural products and pharmaceuticals. The specific stereochemistry and substitution pattern of the tetrahydrofuran ring can significantly influence the biological activity of a molecule. This compound, with its two contiguous stereocenters, presents a synthetic challenge that requires careful consideration of stereocontrol. This application note details two proposed scalable synthesis routes to address this challenge:

-

Route 1: Diastereoselective Alkene Hydroformylation and Reductive Cyclization. This pathway commences with a readily available chiral starting material to establish one stereocenter, followed by a sequence of reactions to construct the tetrahydrofuran ring with control over the second stereocenter.

-

Route 2: Sharpless Asymmetric Epoxidation and Intramolecular Cyclization. This classic approach utilizes a powerful and predictable asymmetric transformation to set the stereochemistry of a key intermediate, which then undergoes a regioselective intramolecular cyclization to furnish the desired product.

Both routes are designed to be robust, scalable, and to provide a high degree of stereochemical control, making them suitable for the synthesis of enantiomerically enriched this compound for applications in drug discovery and development.

Route 1: Diastereoselective Alkene Hydroformylation and Reductive Cyclization

This synthetic strategy leverages substrate control to achieve a diastereoselective synthesis, starting from a commercially available chiral building block. The key steps involve the creation of a homoallylic alcohol, followed by hydroformylation and subsequent reductive cyclization to form the tetrahydrofuran ring.

Logical Workflow for Route 1

Caption: Workflow for the synthesis of this compound via Route 1.

Detailed Experimental Protocol: Route 1

Step 1: Synthesis of (R)-1-Penten-4-ol

-

Apparatus: A 3-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagents:

-

(R)-Propylene oxide (1.0 eq)

-

Allylmagnesium bromide (1.2 eq, 1.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

-

Procedure: a. To the flask under a nitrogen atmosphere, add the solution of allylmagnesium bromide in diethyl ether and cool the mixture to 0 °C in an ice bath. b. Slowly add a solution of (R)-propylene oxide in anhydrous diethyl ether via the dropping funnel, maintaining the internal temperature below 5 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. d. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. e. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by fractional distillation to afford (R)-1-penten-4-ol.

Step 2: Hydroformylation to form the Lactol Intermediate

-

Apparatus: A high-pressure autoclave equipped with a magnetic stirrer and a gas inlet.

-

Reagents:

-

(R)-1-Penten-4-ol (1.0 eq)

-

Rhodium catalyst (e.g., Rh(acac)(CO)2) (0.1-1 mol%)

-

Ligand (e.g., triphenylphosphine) (2-4 eq relative to Rh)

-

Anhydrous toluene

-

Syngas (CO/H2, 1:1 mixture)

-

-

Procedure: a. In a glovebox, charge the autoclave with the rhodium catalyst, ligand, and anhydrous toluene. b. Add the (R)-1-penten-4-ol to the autoclave. c. Seal the autoclave, remove it from the glovebox, and purge with nitrogen, followed by syngas. d. Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar). e. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours. f. Cool the autoclave to room temperature and carefully vent the excess gas. g. Concentrate the reaction mixture under reduced pressure to obtain the crude lactol intermediate, which can be used in the next step without further purification.

Step 3: Reductive Cyclization to this compound

-

Apparatus: A round-bottom flask with a magnetic stirrer.

-

Reagents:

-

Crude lactol intermediate from Step 2 (1.0 eq)

-

Sodium borohydride (NaBH4) (1.5 eq)

-

Methanol

-

-

Procedure: a. Dissolve the crude lactol in methanol and cool the solution to 0 °C in an ice bath. b. Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. d. Quench the reaction by the slow addition of water. e. Remove the methanol under reduced pressure. f. Extract the aqueous residue with ethyl acetate (3 x 50 mL). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired diastereomers of this compound. The diastereomers can be separated by careful chromatography or fractional distillation.

Quantitative Data for Route 1

| Step | Reactants | Key Reagents | Typical Yield | Diastereomeric Ratio (d.r.) |

| 1 | (R)-Propylene oxide, Allylmagnesium bromide | Diethyl ether | >90% | N/A |

| 2 | (R)-1-Penten-4-ol | Rh(acac)(CO)2, PPh3, CO/H2 | ~80-90% (crude lactol) | Varies with catalyst/ligand |

| 3 | Lactol intermediate | NaBH4 | >85% | Dependent on Step 2 |

Route 2: Sharpless Asymmetric Epoxidation and Intramolecular Cyclization

This route employs a well-established and highly predictable asymmetric epoxidation to introduce chirality, followed by a regioselective intramolecular cyclization. This method offers excellent control over the stereochemistry of the final product.

Logical Workflow for Route 2

Caption: Workflow for the synthesis of this compound via Route 2.

Detailed Experimental Protocol: Route 2

Step 1: Sharpless Asymmetric Epoxidation of 3-Methyl-3-buten-1-ol

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, cooled in a dry ice/acetone bath.

-

Reagents:

-

3-Methyl-3-buten-1-ol (1.0 eq)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (0.1 eq)

-

(+)- or (-)-Diethyl tartrate (DET) (0.12 eq)

-

tert-Butyl hydroperoxide (TBHP) (1.5 eq, solution in decane)

-

Anhydrous dichloromethane (CH2Cl2)

-

4Å Molecular sieves

-

-

Procedure: a. To a flask containing powdered 4Å molecular sieves, add anhydrous dichloromethane under a nitrogen atmosphere and cool to -20 °C. b. Add Ti(OiPr)4 followed by the chiral diethyl tartrate. Stir for 30 minutes. c. Add the 3-Methyl-3-buten-1-ol. d. Add the solution of TBHP dropwise over 1 hour, maintaining the temperature at -20 °C. e. Stir the reaction at -20 °C for 4-6 hours, monitoring the reaction by TLC. f. Quench the reaction by adding water. g. Allow the mixture to warm to room temperature and stir for 1 hour. h. Filter the mixture through a pad of Celite®, washing with dichloromethane. i. Separate the organic layer, and extract the aqueous layer with dichloromethane. j. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica gel to afford the chiral epoxy alcohol.

Step 2: Intramolecular Cyclization to this compound

-

Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

Chiral epoxy alcohol from Step 1 (1.0 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid) or Base catalyst (e.g., sodium hydride)

-

Anhydrous solvent (e.g., toluene for acid catalysis, THF for base catalysis)

-

-

Procedure (Acid-catalyzed): a. Dissolve the chiral epoxy alcohol in anhydrous toluene. b. Add a catalytic amount of p-toluenesulfonic acid. c. Heat the reaction mixture to reflux and monitor by TLC. d. Upon completion, cool the reaction to room temperature. e. Wash the reaction mixture with saturated sodium bicarbonate solution. f. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify by column chromatography to yield the product.

-

Procedure (Base-catalyzed): a. Dissolve the chiral epoxy alcohol in anhydrous THF and cool to 0 °C. b. Add sodium hydride (1.1 eq) portion-wise. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). d. Carefully quench the reaction with water. e. Extract the product with ethyl acetate. f. Dry the combined organic layers, filter, and concentrate. g. Purify by column chromatography.

Quantitative Data for Route 2

| Step | Reactants | Key Reagents | Typical Yield | Enantiomeric Excess (e.e.) |

| 1 | 3-Methyl-3-buten-1-ol | Ti(OiPr)4, (+)- or (-)-DET, TBHP | 80-95% | >95% |

| 2 | Chiral epoxy alcohol | p-TsOH or NaH | >90% | Maintained from Step 1 |

Discussion and Causality of Experimental Choices

-

Choice of Starting Materials: Both routes commence with simple, commercially available, and relatively inexpensive starting materials, which is a key consideration for scalable synthesis.

-

Stereochemical Control:

-

Route 1 relies on the inherent chirality of propylene oxide to set one stereocenter. The diastereoselectivity of the hydroformylation step is crucial and can be tuned by the choice of rhodium catalyst and ligand. This approach offers flexibility but may require significant optimization to achieve high diastereoselectivity.

-

Route 2 employs the highly reliable and predictable Sharpless asymmetric epoxidation. The choice of (+)- or (-)-DET directly determines the enantiomer of the product, providing excellent and predictable enantiocontrol.[1]

-

-

Scalability:

-

The Grignard reaction in Route 1 is a well-established and scalable transformation. Hydroformylation requires specialized high-pressure equipment but is a common industrial process. The final reduction is also readily scalable.

-

The Sharpless epoxidation in Route 2 is also amenable to scale-up, although careful control of temperature is critical. The subsequent cyclization is a standard and scalable procedure.

-

-

Purification: Both routes will likely require chromatographic purification to separate diastereomers and remove impurities, especially on a laboratory scale. For industrial-scale production, fractional distillation under reduced pressure may be a more viable option.

Conclusion

This application note provides two robust and scalable synthetic routes to this compound. While Route 1 offers a potentially more direct approach from a simple chiral precursor, Route 2 provides superior and more predictable stereochemical control through the use of a powerful asymmetric catalytic method. The choice of route will depend on the specific requirements of the researcher, including the desired stereoisomer, scale of production, and available equipment. Both protocols are designed to be a valuable resource for the chemical and pharmaceutical industries, facilitating the synthesis of this important building block for drug discovery and development.

References

-

Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]

-

O'Hagan, D. (2000). The biosynthesis of fatty acid and polyketide metabolites. Natural Product Reports, 17(5), 435-473. [Link]

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

- Method for preparing 3-(hydroxymethyl) tetrahydrofuran derivative.

- Process for the preparation of 3-hydroxymethyl tetrahydrofuran.

- Method for synthesizing 3-hydroxymethyl tetrahydrofuran.

Sources

Functionalization of the hydroxyl group in substituted tetrahydrofurans